ロピドキシルリジン

概要

説明

科学的研究の応用

ロピドクスリジンは、科学研究において幅広い応用範囲を持っています。

作用機序

準備方法

化学反応の分析

ロピドクスリジンは、以下のようなさまざまなタイプの化学反応を起こします。

酸化: さまざまなヨウ素化誘導体を形成するために酸化される可能性があります。

還元: 還元反応によって、非ヨウ素化形に変換することができます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、チオールなどの求核剤が含まれます . これらの反応から生成される主な生成物は、ヨウ素化および非ヨウ素化ピリミジノン誘導体です .

類似化合物との比較

ロピドクスリジンは、経口バイオアベイラビリティと改善された治療指数により、他のチミジンアナログとは異なります . 類似の化合物には以下が含まれます。

ヨードデオキシウリジン: 放射線増感剤として使用される直接アナログですが、毒性が高く、投与が困難です.

フルオロデオキシウリジン: がん治療に使用される別のチミジンアナログですが、代謝経路と作用が異なります.

特性

IUPAC Name |

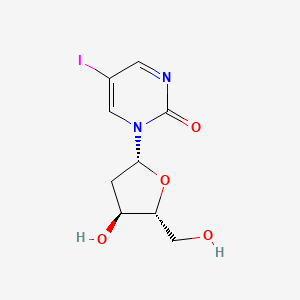

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O4/c10-5-2-11-9(15)12(3-5)8-1-6(14)7(4-13)16-8/h2-3,6-8,13-14H,1,4H2/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJXHOVKJAXCGJ-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C=NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C=NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239353 | |

| Record name | Ropidoxuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93265-81-7 | |

| Record name | IPdR | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93265-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropidoxuridine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093265817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropidoxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ropidoxuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROPIDOXURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HX21A3SQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ropidoxuridine work to enhance the effects of radiotherapy?

A1: Ropidoxuridine itself is inactive but is converted into IUdR in the liver by the enzyme aldehyde oxidase. [] IUdR then gets incorporated into the DNA of rapidly dividing cells, like cancer cells. When these cells undergo radiation therapy, the presence of IUdR in their DNA makes them more susceptible to DNA damage and cell death. This enhanced sensitivity to radiation is what makes Ropidoxuridine a potential radiosensitizer. [, , ]

Q2: What is the evidence of synergy between Ropidoxuridine and other anti-cancer agents?

A2: Research has shown a synergistic effect between Ropidoxuridine and Alisertib, an Aurora A kinase inhibitor, in triple-negative breast cancer cells. [] This combination demonstrated significantly enhanced anti-proliferative activity compared to either drug alone, both in vitro and in an orthotopic tumor model. The mechanism behind this synergy involves Ropidoxuridine (and IUdR) enhancing the G2/M cell cycle arrest caused by Alisertib, thereby increasing the effectiveness of Alisertib at lower doses. []

Q3: What are the advantages of Ropidoxuridine over IUdR in a clinical setting?

A3: While both Ropidoxuridine and IUdR act as radiosensitizers, Ropidoxuridine offers several advantages. Firstly, Ropidoxuridine is orally bioavailable, making it more convenient for patients compared to IUdR, which requires continuous intravenous infusion. [, ] Secondly, studies suggest that Ropidoxuridine has a lower toxicity profile and a more favorable therapeutic index compared to IUdR. [, ] These factors make Ropidoxuridine a promising candidate for further clinical development as a radiosensitizer in cancer treatment.

Q4: What are the current limitations and areas for further research on Ropidoxuridine?

A4: While Ropidoxuridine shows promise, further research is needed. Clinical trials are ongoing to evaluate its efficacy and safety profile in various cancer types. [] Additionally, research exploring its synergy with other anti-cancer agents, like Tipiracil, is underway. [] Understanding the long-term effects, potential resistance mechanisms, and identifying biomarkers for predicting treatment response will be crucial for its successful clinical implementation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。